methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.05343526 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains two important functional groups: the thiophene and the piperidine
Mode of Action
Based on the presence of the thiophene and piperidine functional groups, it can be inferred that the compound may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Both thiophene and piperidine derivatives are known to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22125 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given the biological activities associated with thiophene and piperidine derivatives, it is plausible that this compound could have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
methyl 3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-20(24)18-17(14-5-2-3-6-15(14)29-18)21-19(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCCMNUYKOZRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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